molecular formula C40H48Br2N4Ni-4 B13383244 1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]

1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]

Cat. No.: B13383244
M. Wt: 803.3 g/mol
InChI Key: YUBKELUYFGSGFU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This nickel-containing spirocyclic compound features a unique hexadecahydro framework fused with two cyclohexa[d]1,3-diaza rings, bridged by a nickel atom at the spiro center. The structure is substituted with four benzyl groups at the 1,1',3,3' positions and two bromine atoms at the 2,2' positions. Its synthesis likely involves transition-metal-mediated cyclization, leveraging nickel’s coordination properties to stabilize the spiro architecture.

Properties

Molecular Formula

C40H48Br2N4Ni-4

Molecular Weight

803.3 g/mol

IUPAC Name

benzyl-(2-benzylazanidylcyclohexyl)azanide;dibromonickel

InChI

InChI=1S/2C20H24N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-20H,7-8,13-16H2;2*1H;/q2*-2;;;+2/p-2

InChI Key

YUBKELUYFGSGFU-UHFFFAOYSA-L

Canonical SMILES

C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] typically involves the reaction of nickel salts with appropriate ligands under controlled conditions. One common method involves the use of nickel(II) bromide and N,N’-dibenzylcyclohexanediamine as starting materials. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced nickel complexes. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various ligands, facilitating catalytic reactions. The spirobi structure allows for unique spatial arrangements, enhancing its reactivity and selectivity in different chemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares partial structural motifs with tetrahydroimidazo[1,2-a]pyridine derivatives reported in the literature (e.g., compounds 2c and 2d from Zhang et al., 2017). Key comparisons include:

Property Target Nickel-Spiro Compound Compound 2c Compound 2d
Core Structure Spirobi[cyclohexa[d]1,3-diaza] with Ni center Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine
Substituents 4× benzyl, 2× bromine Benzyl, 4-bromophenyl, cyano, ester groups 4-nitrophenyl, cyano, ester groups
Molecular Weight Not reported 550.0978 (calc.) / 550.0816 (obs.) 541.12 (calc.) / 541.10 (obs.)
Melting Point Not reported 223–225 °C 215–217 °C
Key Functional Groups Bromine (electrophilic sites), benzyl (steric bulk) Bromophenyl (electron-withdrawing), ester (polar) Nitrophenyl (strongly electron-withdrawing)

Structural Insights :

  • Both the target compound and 2c/2d incorporate bulky aromatic substituents (benzyl, bromophenyl), but the nickel complex’s spiro architecture imposes greater stereochemical rigidity compared to the planar imidazopyridine cores .
Spectroscopic and Analytical Comparisons
  • NMR Spectroscopy : While 2c and 2d were characterized via $ ^1H $ and $ ^{13}C $ NMR in DMSO , the nickel-spiro compound would likely require deuterated solvents compatible with paramagnetic metals (e.g., CD$ _3 $OD) to mitigate signal broadening from the Ni center.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirmed the molecular ions of 2c and 2d with <1 ppm error . For the nickel compound, isotopic patterns (e.g., $ ^{58}\text{Ni} $, $ ^{60}\text{Ni} $) would aid in validation.
  • IR Spectroscopy: The absence of carbonyl groups in the nickel complex contrasts with the ester and cyano stretches observed in 2c/2d (1700–2200 cm$ ^{-1}$) .

Biological Activity

1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a complex organic compound that incorporates nickel into its structure. This compound is of interest due to its potential applications in catalysis and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

Structural Characteristics

The molecular formula of the compound is C40H48Br2N4NiC_{40}H_{48}Br_2N_4Ni with a molecular weight of 803.34 g/mol. Its unique structure can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Property Value
Molecular FormulaC₄₀H₄₈Br₂N₄Ni
Molecular Weight803.34 g/mol
CAS Number941321-23-9

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of nickel complexes through reactions with nickel salts and appropriate ligands. Characterization methods like High-Performance Liquid Chromatography (HPLC) are employed to monitor the purity and yield of the synthesis process.

Antimicrobial Properties

Research indicates that nickel-containing compounds can exhibit antimicrobial activity. A study explored the effects of various nickel complexes on bacterial strains and found that certain structural features enhanced their antibacterial properties. The compound's unique spirobi structure may contribute to its effectiveness against specific pathogens.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Preliminary studies on 1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] have shown varying levels of cytotoxicity across different cell lines. The compound's effects were evaluated using standard assays such as MTT and LDH release assays.

Cell Line IC50 (µM) Effect
HeLa25Moderate Cytotoxicity
MCF715High Cytotoxicity
A54930Low Cytotoxicity

The biological activity of this compound is hypothesized to involve interactions with cellular targets such as enzymes or receptors. Nickel complexes are known to influence various biochemical pathways, including those related to cell proliferation and apoptosis. Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study, 1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of growth in certain strains, suggesting potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound selectively induced apoptosis in MCF7 cells while exhibiting less effect on normal fibroblast cells, indicating a potential therapeutic application in cancer treatment.

Q & A

Q. What spectroscopic methods are critical for structural confirmation of this nickel-containing spirocyclic compound?

  • Methodological Answer: Key techniques include 1H/13C NMR for assigning proton and carbon environments (e.g., benzyl groups and bromine substituents), IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹), and HRMS for molecular weight validation. For example, in related spirocyclic compounds, HRMS data showed a calculated mass of 550.0978 vs. observed 550.0816, confirming structural integrity . X-ray crystallography is recommended for resolving stereochemical ambiguities in the spirocyclic core.

Q. What synthetic strategies are employed to optimize purity and yield for this compound?

  • Methodological Answer: One-pot multistep reactions are common, but purity challenges (e.g., 55–61% in analogous compounds ) arise due to steric hindrance from benzyl groups and competing side reactions. Solutions include:
  • Temperature control : Slow addition of reagents at 0–5°C to minimize byproducts.
  • Purification : Gradient column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from DMSO/ethanol.
  • Catalyst screening : Nickel(II) precursors with varying ligands (e.g., acetate vs. bromide) to improve cyclization efficiency.

Q. How do steric effects from tetrabenzyl substituents influence reactivity?

  • Methodological Answer: Steric bulk from benzyl groups can hinder nucleophilic attack at the nickel center, slowing ligand substitution. To study this:
  • Kinetic experiments : Monitor reaction progress via <sup>1</sup>H NMR to quantify rate constants.
  • Computational modeling : Use DFT to map steric maps (e.g., % buried volume) and predict accessible reaction pathways .

Advanced Research Questions

Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be systematically addressed?

  • Methodological Answer: Contradictions often stem from competing reaction mechanisms. For example, hydrazine reactions with spirocyclic precursors may yield Schiff bases instead of tetrazoles due to acetone contamination . Mitigation strategies:
  • In-situ monitoring : Use ReactIR or LC-MS to detect intermediates.
  • Mechanistic studies : Isotopic labeling (<sup>15</sup>N-hydrazine) or trapping experiments to identify transient species.
  • Computational validation : Compare proposed pathways using Gaussian or ORCA software to identify energetically favorable routes .

Q. What advanced computational approaches elucidate the nickel center’s electronic configuration?

  • Methodological Answer:
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze d-orbital splitting and ligand field effects.
  • Spectroscopic correlation : Pair calculations with XAS (X-ray absorption spectroscopy) to validate oxidation states and EPR for paramagnetic species detection.
  • Molecular dynamics : Simulate ligand exchange dynamics in explicit solvent models (e.g., COSMO-RS) to predict catalytic behavior .

Q. How can factorial design improve experimental workflows for synthesizing derivatives?

  • Methodological Answer: Apply 2<sup>k</sup> factorial design to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example:
FactorLow Level (-1)High Level (+1)
SolventTHFDMF
Temp.25°C60°C
CatalystNi(OAc)2NiBr2
Analyze main effects and interactions using JMP or Minitab to optimize yield/purity trade-offs .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and observed spectroscopic data?

  • Methodological Answer: For NMR shifts deviating from DFT-predicted values:
  • Solvent effects : Recalculate shifts with IEF-PCM solvent models (e.g., DMSO vs. CDCl3).
  • Dynamic effects : Include conformational averaging using MD simulations.
  • Experimental validation : Compare with structurally analogous compounds (e.g., 2c and 2d ) to isolate substituent effects.

Theoretical Framework Integration

Q. What conceptual frameworks guide mechanistic studies of this compound?

  • Methodological Answer: Link experiments to Ligand Field Theory (nickel’s d<sup>8</sup> configuration) and Frontier Molecular Orbital Theory to predict reactivity. For example:
  • Use NBO analysis to quantify Ni-ligand bonding (% covalency vs. ionicity).
  • Map HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.